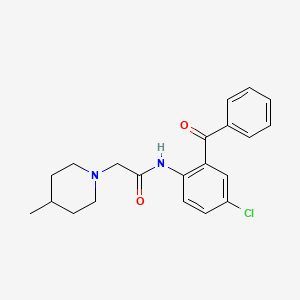
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a piperidinylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common synthetic route begins with the acylation of 2-amino-4-chlorobenzophenone using an appropriate acylating agent to introduce the benzoyl group. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylpiperidine, resulting in the formation of the desired compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-benzoylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the benzoyl and chlorophenyl groups, along with the piperidinylacetamide moiety, distinguishes it from other similar compounds and contributes to its versatility in various applications.
生物活性
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound is characterized by the following structural components:
- Benzoyl group
- Chlorophenyl group
- Methylpiperidinyl group
Synthesis:
The synthesis typically involves multi-step organic reactions:
- Formation of Benzoyl Chloride Derivative: Benzoyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., pyridine).
- Acetylation: The resulting amine is acetylated using acetic anhydride.
- Piperidine Substitution: Finally, the acetamide derivative undergoes substitution with 4-methylpiperidine to yield the target compound.
This compound has been studied for its interaction with various biological targets, particularly in the context of neurological disorders. Its mechanism appears to involve modulation of neurotransmitter systems, including glutamatergic and dopaminergic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like effects: Potential modulation of serotonin and norepinephrine levels.
- Neuroprotective properties: Activation of metabotropic glutamate receptors (mGluRs), which may reduce excitotoxicity in neuronal cells .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23ClN2O2 |
| Molecular Weight | 372.88 g/mol |
| InChI Key | InChI=1S/C21H23ClN2O2 |
Case Studies
- Study on Neuroprotective Effects:
- Antidepressant Activity Assessment:
- Glutamate Modulation:
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-9-11-24(12-10-15)14-20(25)23-19-8-7-17(22)13-18(19)21(26)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKHCDJEKSPZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














